REACTION_CXSMILES
|
[I-].[Na+].CN1C(=O)COCC1=O.[CH3:12][CH2:13][O:14][C:15]([C:17]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[C:18]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:16].O>C(#N)C>[CH:17]([C:29]([O:31][CH2:32][CH3:33])=[O:30])([C:15]([O:14][CH2:13][CH3:12])=[O:16])[CH:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:0.1|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CN1C(COCC1=O)=O
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Procedure A, EXAMPLE 1 above for 4.2 hours
|
Duration
|
4.2 h
|
Type
|
ADDITION
|
Details
|
the catholyte, containing
|
Type
|
CUSTOM
|
Details
|
precipitated material
|
Type
|
CUSTOM
|
Details
|
was separated from the mercury pool
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a residue which
|
Type
|
DISSOLUTION
|
Details
|
a portion of the solid material dissolved
|
Type
|
FILTRATION
|
Details
|
The undissolved solid was collected by suction filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |